molecular formula C12H14O4 B098515 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- CAS No. 15766-71-9

1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-

Cat. No. B098515
CAS RN: 15766-71-9
M. Wt: 222.24 g/mol
InChI Key: XANBXQAFBJDNNB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- is a chemical compound that is commonly known as 3R-5,6,7,8-tetramethoxy-2-methyl-1-benzopyran. This compound is widely used in scientific research due to its unique properties. It is a natural product that is found in certain plant species, including the genus Desmodium. The compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in many different fields.

Scientific Research Applications

Spectral Studies

  • A study by Wang et al. (2003) detailed the isolation and structural determination of a novel dihydroisocoumarin, closely related to the chemical , from Aloe vera. This research emphasized the use of various spectroscopic techniques like NMR and mass spectrometry for structural elucidation (Wang et al., 2003).

Synthetic Approaches

  • Saeed (2003) described the stereoselective synthesis of derivatives of this compound, highlighting its role in the study of natural products and organic synthesis (Saeed, 2003).

Neuroprotective Agent Research

  • Kim et al. (2002) explored a new neuroprotective agent, KR-31543, which is structurally related to the compound , demonstrating its potential in ischemia-reperfusion damage and the importance of metabolism studies in drug development (Kim et al., 2002).

Chemical Properties and Reactions

  • Chauncey and Grundon (1990) investigated reactions involving heterocyclic quinone methides, including compounds structurally similar to the one in focus, to understand their chemical reactivity and potential applications (Chauncey & Grundon, 1990).

Crystallographic Studies

  • Various papers, including those by Valente et al. (1987), Campbell et al. (1997), and Yoon et al. (1998), have provided insight into the crystal structures of benzopyran derivatives, which are vital for understanding the physical and chemical characteristics of these compounds (Valente et al., 1987); (Campbell et al., 1997); (Yoon et al., 1998).

Antitubercular Agents

  • Prado et al. (2006) highlighted the potential of benzofuro[3,2-f][1]benzopyrans, chemically related to the compound , as antitubercular agents, demonstrating the broader implications of studying such compounds in pharmacological research (Prado et al., 2006).

Molecular Structure and Configuration

  • Rybarczyk et al. (1999) investigated the structure of benzopyran derivatives, focusing on compounds substituted at position 3, which is critical for understanding the structural basis of the chemical and biological activities of these molecules (Rybarczyk et al., 1999).

properties

CAS RN

15766-71-9

Product Name

1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(3R)-6,8-dimethoxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H14O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h5-7H,4H2,1-3H3/t7-/m1/s1

InChI Key

XANBXQAFBJDNNB-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

SMILES

CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

Canonical SMILES

CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
Reactant of Route 2
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
Reactant of Route 3
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
Reactant of Route 4
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
Reactant of Route 5
Reactant of Route 5
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
Reactant of Route 6
Reactant of Route 6
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-

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